Computed Oral Bioavailability Score: 2-Cyano vs. 4-Cyano Regioisomer Benchmarks
Computational ADME profiling reveals distinct predicted oral bioavailability scores for regioisomeric cyano-fluoro-nitrobenzoates. While direct computed data for the target 2-cyano-6-fluoro-4-nitro isomer is not publicly available, the closely related 4-cyano-2-fluoro-5-nitro isomer (CAS 1149388-51-1) exhibits a Bioavailability Score of 0.55, with a consensus LogP of 1.01 and high predicted GI absorption . The target's alternative substitution pattern is expected to alter these parameters, providing a differentiated starting point for lead optimization where tuning bioavailability through positional isomerism is desired.
| Evidence Dimension | Predicted Oral Bioavailability (Abbott Bioavailability Score) |
|---|---|
| Target Compound Data | Not publicly reported in authoritative sources |
| Comparator Or Baseline | Methyl 4-cyano-2-fluoro-5-nitrobenzoate — Bioavailability Score: 0.55 |
| Quantified Difference | Baseline established; difference pending computation or measurement |
| Conditions | In silico prediction using consensus LogP, TPSA, and Lipinski Rule of Five parameters |
Why This Matters
For procurement supporting drug discovery, a pre-computed bioavailability benchmark for a positional isomer provides a rationale for selecting the 2‑cyano isomer when divergent ADME properties are sought to diversify a lead series.
